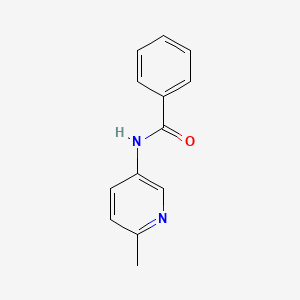

N-(6-methylpyridin-3-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-(6-methylpyridin-3-yl)benzamide |

InChI |

InChI=1S/C13H12N2O/c1-10-7-8-12(9-14-10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |

InChI Key |

GWNPFHPYBCTUMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N 6 Methylpyridin 3 Yl Benzamide

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the molecular structure of N-(6-methylpyridin-3-yl)benzamide by identifying its characteristic functional group vibrations.

The FT-IR and FT-Raman spectra are dominated by vibrations characteristic of the amide linkage, the substituted pyridine (B92270) ring, and the benzoyl moiety. The N-H stretching vibration of the secondary amide group typically appears as a strong band in the FT-IR spectrum, generally in the range of 3300-3500 cm⁻¹. researchgate.netresearchgate.net In the solid state, this band's position is sensitive to hydrogen bonding. nih.gov The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. researchgate.netchemicalbook.com Its position can indicate the extent of hydrogen bonding. researchgate.net

The Amide II band, a mixed vibration of N-H in-plane bending and C-N stretching, appears in the region of 1510-1570 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed in the 2850-2960 cm⁻¹ range. Vibrations corresponding to the pyridine and benzene (B151609) ring structures, including C=C and C=N stretching, are found in the 1400-1600 cm⁻¹ region. nih.gov

The FT-Raman spectrum complements the FT-IR data. Aromatic ring vibrations often produce strong signals in the Raman spectrum. researchgate.netnih.gov The symmetric stretching of the rings and the C-H in-plane bending vibrations are typically well-defined.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| N-H Stretch | Amide (-NH-) | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2960 | FT-IR, FT-Raman |

| Amide I (C=O Stretch) | Amide (-C=O) | 1630 - 1680 | FT-IR |

| Amide II (N-H Bend, C-N Stretch) | Amide (-NH-CO-) | 1510 - 1570 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution.

In the ¹H NMR spectrum, the amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically found in the δ 8.0-10.5 ppm range. rsc.orgresearchgate.net The protons on the pyridine and benzene rings will resonate in the aromatic region (δ 7.0-9.0 ppm). The pyridine ring protons are expected to show distinct splitting patterns based on their coupling with each other. The protons of the benzoyl group will also appear in this region. The methyl group (-CH₃) attached to the pyridine ring would give rise to a sharp singlet at approximately δ 2.4-2.6 ppm. rsc.org

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The carbonyl carbon (C=O) of the amide group is typically observed in the δ 165-170 ppm region. rsc.orgchemicalbook.com The carbons of the aromatic rings (pyridine and benzene) will have signals between δ 110-160 ppm. rsc.orgresearchgate.net The carbon of the methyl group is expected to resonate in the upfield region, around δ 20-25 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Environment | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| N-H | Amide | 8.0 - 10.5 | Singlet (broad) |

| Ar-H | Pyridine & Benzene Rings | 7.0 - 9.0 | Multiplets, Doublets |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Environment | Predicted Chemical Shift (δ ppm) |

|---|---|---|

| C=O | Amide Carbonyl | 165 - 170 |

| Ar-C | Pyridine & Benzene Rings | 110 - 160 |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular interactions.

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences

The potential for intramolecular hydrogen bonding exists between the amide N-H group and the nitrogen atom of the pyridine ring. The formation of such a bond would depend on the geometry and whether it can form a stable five or six-membered ring. rsc.orgmdpi.com If present, this intramolecular interaction would significantly influence the molecule's conformational preference, forcing the pyridine ring and the amide group into a more coplanar arrangement to facilitate the hydrogen bond. mdpi.comsemanticscholar.org However, strong intermolecular hydrogen bonds often compete with and can prevent the formation of weaker intramolecular ones. rsc.org

Investigation of Intermolecular Interactions (e.g., N-H⋯O, C-H⋯O, π-π stacking)

The most significant intermolecular interaction in the crystal structure of this compound is expected to be the hydrogen bond between the amide N-H donor and the carbonyl C=O oxygen acceptor of a neighboring molecule (N-H⋯O). nih.govmdpi.com This interaction is a hallmark of secondary amides and typically leads to the formation of infinite chains or dimeric motifs within the crystal lattice. mdpi.com

Computational and Theoretical Investigations of N 6 Methylpyridin 3 Yl Benzamide

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting molecular properties.

Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO)

A fundamental step in any computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Following optimization, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich regions (nucleophilic sites, typically colored in shades of red) and electron-poor regions (electrophilic sites, usually depicted in blue). This information is invaluable for predicting how a molecule will interact with other molecules, including biological targets.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. This analysis helps to understand hyperconjugative effects and the nature of intramolecular charge transfer, offering insights beyond a simple Lewis structure representation.

First-Order Hyperpolarizability Computations

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) properties. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations can predict this property, providing an understanding of a molecule's response to an external electric field and its potential for NLO applications.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt in solution. This is particularly important for understanding how a molecule might adapt its shape to fit into a biological receptor.

Molecular Docking Studies for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as N-(6-methylpyridin-3-yl)benzamide, might bind to a protein target. The results of docking studies are often expressed as a binding energy or score, which estimates the binding affinity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

The application of the computational and theoretical methods described above would provide a comprehensive profile of this compound. Such studies would be essential for understanding its fundamental chemical properties and for guiding future research into its potential applications. However, at present, the scientific community awaits the publication of such detailed investigations for this specific compound.

In Silico Methodologies for Ligand Design and Activity Prediction

Computational and theoretical investigations are pivotal in modern drug discovery, offering a rapid and cost-effective means to design novel ligands and predict their biological activity. For a compound such as this compound, in silico methodologies provide a powerful lens through which its potential as a therapeutic agent can be assessed. These techniques allow for the simulation of interactions between the ligand and its biological target, the prediction of its activity based on its structure, and the optimization of its properties to enhance efficacy and selectivity. The primary methodologies employed for a molecule like this compound include quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build predictive models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For a class of compounds including this compound, a QSAR model would be developed using a dataset of chemically similar benzamide (B126) derivatives with known activities against a specific target. The process involves calculating a wide range of molecular descriptors for each compound, which are numerical representations of their structural, electronic, and physicochemical properties.

These descriptors are then used to generate a mathematical equation that links them to the observed activity. A robust QSAR model, validated by statistical methods, can then be used to predict the activity of new or untested compounds like this compound, guiding the design of more potent analogues.

Below is an illustrative table of molecular descriptors that would be calculated for this compound in a typical QSAR study.

| Descriptor Category | Descriptor Example | Description |

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity. |

| Topological | Molecular Connectivity Index | Describes the degree of branching and connectivity of atoms within the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound, affecting its membrane permeability. |

| Steric/3D | Molecular Volume | The van der Waals volume of the molecule, influencing how it fits into a binding site. |

Molecular docking is a structure-based drug design technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is crucial for understanding the mechanism of action at a molecular level. In the case of this compound, docking simulations would be performed by placing the molecule into the three-dimensional structure of a target protein, often obtained from the Protein Data Bank (PDB).

An algorithm then samples numerous possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target. This information is invaluable for optimizing the ligand's structure to improve binding and, consequently, biological activity.

The following table provides a hypothetical example of docking results for this compound against two potential kinase targets, a common target class for benzamide derivatives.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Kinase A | -8.5 | MET793, LYS745 | Hydrogen bond with backbone amide; Pi-cation with lysine. |

| Kinase B | -7.2 | LEU844, VAL726 | Hydrophobic interactions with alkyl side chains. |

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations model the movements and conformational changes of the ligand and the protein. Starting with the best-docked pose of this compound within its target, an MD simulation would solve Newton's equations of motion for the atoms in the system.

This simulation yields a trajectory that reveals the stability of the binding pose, the flexibility of different parts of the protein, and the role of solvent molecules. By analyzing this trajectory, researchers can calculate the binding free energy, a more accurate predictor of affinity than docking scores, and confirm the persistence of key interactions over time. These detailed insights help in refining the design of ligands that can form stable and long-lasting interactions with their intended biological targets.

Structure Activity Relationship Sar Studies of N 6 Methylpyridin 3 Yl Benzamide Analogs

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of N-(6-methylpyridin-3-yl)benzamide analogs is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and benzamide (B126) rings. Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity, highlighting the intricate relationship between the ligand's structure and its interaction with the target receptor.

Systematic variations of substituents at different positions on heterocyclic rings, such as benzimidazoles which share some structural similarities with the pyridine core in terms of being nitrogen-containing heterocycles, have shown that substitutions can greatly influence activity. mdpi.com For example, in a series of benzimidazole (B57391) derivatives, substitutions at the C6 position with electron-rich or electron-poor groups were found to be critical for anti-inflammatory activity. mdpi.com While a direct extrapolation is not always possible, these findings underscore the general principle that the electronic and steric properties of substituents on the heterocyclic core are key determinants of biological potency.

The benzamide portion of the molecule offers a rich canvas for synthetic modifications aimed at optimizing potency and selectivity. The nature of the substituent on the benzene (B151609) ring, its position (ortho, meta, or para), and its electronic properties (electron-donating or electron-withdrawing) all play a crucial role in modulating the compound's pharmacological profile.

In a study comparing N-(6-methylpyridin-yl)-substituted aryl amides with other structurally related compounds, it was found that while many structural changes to the amide template were detrimental to activity, a few potent amides were discovered through specific modifications. nih.gov This suggests that the benzamide moiety is a key area for optimization. For instance, the introduction of specific substituents can lead to enhanced binding affinity.

The following table summarizes the impact of representative modifications on the benzamide moiety on the biological activity of this compound analogs.

| Position of Substitution | Type of Substituent | Effect on Potency | Reference |

| Para | Electron-donating | Generally well-tolerated | nih.gov |

| Para | Electron-withdrawing | Can be detrimental to activity | nih.gov |

| Ortho | Bulky groups | Often leads to decreased potency | nih.gov |

| Meta | Small, polar groups | May enhance selectivity | nih.gov |

The introduction of specific functional groups at various positions on the this compound scaffold can have a profound impact on biological activity, often through specific interactions with the receptor binding site.

The cyano group , for example, has been shown in other inhibitor series to form a crucial hydrogen bond acceptor interaction with the hinge region of an ATP-binding site. nih.gov While this is from a different chemical series, it highlights the potential for a cyano group to act as a key pharmacophoric feature. In the context of this compound analogs, a cyano substituent could potentially enhance binding affinity through similar hydrogen bonding interactions.

The methoxy (B1213986) group is another common substituent in medicinal chemistry. In studies of benzimidazole derivatives, substitution with a methoxy group did not reduce anti-inflammatory activity, suggesting it is a well-tolerated modification. mdpi.com Depending on its position, a methoxy group can influence the electronic properties and conformation of the molecule, which in turn can affect its interaction with the receptor.

The allyloxy group , while less commonly discussed in the direct context of this compound in the provided search results, represents another type of modification that can be explored. Its flexibility and potential for hydrophobic interactions could influence binding affinity and selectivity.

Conformational Influences on Receptor Binding Affinity

The three-dimensional shape, or conformation, of a ligand is a critical determinant of its ability to bind to a receptor. For this compound analogs, the relative orientation of the pyridine and benzamide rings, as well as the conformation of any flexible substituents, can significantly impact binding affinity.

The amide bond connecting the two aromatic rings has a degree of rotational freedom, and the preferred conformation in the bound state is likely one that maximizes favorable interactions with the receptor's binding pocket. Factors that can influence the molecule's conformation include intramolecular hydrogen bonding and steric interactions between substituents.

Molecular modeling studies are often employed to understand the preferred conformations of ligands and how they interact with their target receptors. These studies can help to rationalize observed SAR trends and guide the design of new analogs with improved binding affinity.

Application of Ligand-Based and Structure-Based Approaches in SAR Development

The development of SAR for this compound analogs has been facilitated by the application of both ligand-based and structure-based computational methods. iptonline.comnih.gov These approaches provide valuable insights that can accelerate the drug discovery process.

Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the target receptor is unknown. nih.gov These methods rely on the analysis of a set of known active and inactive molecules to build a model, or pharmacophore, that defines the essential structural features required for biological activity. nih.gov For this compound analogs, LBDD could be used to identify common structural motifs among potent compounds and to predict the activity of new, untested analogs.

Structure-based drug design (SBDD) , on the other hand, is employed when the crystal structure of the target receptor is available. iptonline.com This approach involves docking candidate ligands into the receptor's binding site to predict their binding mode and affinity. iptonline.com SBDD can provide a detailed understanding of the specific interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic contacts, which can guide the rational design of more potent and selective analogs. iptonline.com

The integration of both ligand-based and structure-based approaches often leads to a more comprehensive understanding of SAR and can enhance the efficiency of the drug design process. nih.gov

Methodological Considerations for SAR Contradiction Resolution

During the course of an SAR campaign, it is not uncommon to encounter seemingly contradictory results, where a particular structural modification leads to an unexpected increase or decrease in activity. These contradictions can arise from a variety of factors, including:

Non-additive SAR: The assumption that the biological activity of a molecule is the simple sum of the contributions of its individual fragments is often an oversimplification. acs.orgnih.gov In reality, interactions between different parts of the molecule can lead to non-additive effects, where the activity of the whole molecule is greater or lesser than the sum of its parts. acs.orgnih.gov

Changes in Binding Mode: A structural modification may induce a change in the way the ligand binds to the receptor, leading to a different set of interactions and an unexpected change in activity.

Enantiomeric Effects: If a chiral center is present in the molecule, the two enantiomers may have different biological activities. nih.gov It is crucial to resolve and test the individual enantiomers to obtain a clear understanding of the SAR. nih.govwikipedia.orglibretexts.org

To resolve these contradictions, medicinal chemists can employ a variety of strategies:

Matrix Analysis: Instead of varying one substituent at a time, a matrix approach can be used where multiple positions are varied simultaneously. acs.orgnih.gov This can help to identify non-additive SAR and reveal more complex relationships between structure and activity. acs.orgnih.gov

Computational Modeling: As mentioned previously, computational methods can be used to investigate potential changes in binding mode and to rationalize unexpected SAR data. nih.gov

Structural Biology: Obtaining a crystal structure of the ligand bound to the receptor can provide definitive information about the binding mode and the key interactions involved, which can help to resolve any ambiguities in the SAR.

By carefully considering these methodological factors, researchers can navigate the complexities of SAR and gain a more accurate and predictive understanding of how to design more effective this compound analogs.

Comparative Analog Synthesis for Isolating Functional Group Contributions

The synthesis of a focused library of analogs is the cornerstone of any SAR investigation. For this compound, this would involve the preparation of derivatives with systematic variations on both the pyridine and benzene rings. The general synthetic approach typically involves the amidation of a substituted aminopyridine with a substituted benzoic acid or benzoyl chloride.

In a comparable series of N-(6-methylpyridin-2-yl) amides, researchers have employed standard amidation methods to couple 2-amino-6-methylpyridine (B158447) with a variety of substituted benzoyl chlorides. nih.gov A similar strategy would be directly applicable to the synthesis of this compound analogs. For instance, 3-amino-6-methylpyridine can be reacted with a range of benzoyl chlorides bearing different substituents (e.g., halogens, alkyl, alkoxy, cyano groups) at various positions (ortho, meta, para) on the benzene ring.

To explore the role of the methyl group on the pyridine ring, analogs could be synthesized from 3-aminopyridine (B143674) (lacking the methyl group) or from other 3-amino-picolines. The following table outlines a representative synthetic scheme for generating a library of analogs to probe the contributions of different functional groups.

Table 1: Representative Synthetic Scheme for this compound Analogs

| Precursor 1 (Amine) | Precursor 2 (Acylating Agent) | Resulting Analog | Rationale for Variation |

|---|---|---|---|

| 3-Amino-6-methylpyridine | Benzoyl chloride | This compound | Parent Compound |

| 3-Amino-6-methylpyridine | 4-Chlorobenzoyl chloride | N-(6-methylpyridin-3-yl)-4-chlorobenzamide | Probe effect of electron-withdrawing group at para position |

| 3-Amino-6-methylpyridine | 4-Methylbenzoyl chloride | N-(6-methylpyridin-3-yl)-4-methylbenzamide | Probe effect of electron-donating group at para position |

| 3-Amino-6-methylpyridine | 3-Methoxybenzoyl chloride | N-(6-methylpyridin-3-yl)-3-methoxybenzamide | Probe effect of electron-donating group at meta position |

Biophysical Assays for Quantifying Binding Affinities (e.g., SPR, ITC)

Once a library of analogs has been synthesized, their interaction with the biological target must be quantified. A variety of biophysical assays are employed for this purpose, with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) being among the most powerful and informative. nicoyalife.comresearchgate.net

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. nicoyalife.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and solutions containing the different this compound analogs are flowed over the surface. The binding of the analog to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. From the resulting sensorgrams, one can derive the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat change associated with a binding event. nicoyalife.com In an ITC experiment, a solution of the this compound analog is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This thermodynamic information can provide deeper insights into the forces driving the interaction.

In studies of related N-(6-methylpyridin-2-yl) amides as mGluR5 antagonists, radioligand binding assays were used to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds. nih.gov The IC₅₀ value represents the concentration of the analog required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. While not a direct measure of affinity, the IC₅₀ is a widely used parameter for comparing the potency of compounds in a series. A lower IC₅₀ value indicates a higher potency.

Table 2: Representative Binding Data for a Series of N-(6-methylpyridin-2-yl)benzamide Analogs against mGluR5

| Compound | Benzamide Substitution | IC₅₀ (nM) |

|---|---|---|

| 1 | Unsubstituted | >10,000 |

| 2 | 4-Fluoro | 2,500 |

| 3 | 4-Chloro | 1,800 |

| 4 | 4-Bromo | 1,500 |

| 5 | 3-Chloro | 3,200 |

| 6 | 3-Cyano | 450 |

Data adapted from a study on mGluR5 antagonists, illustrating the type of data generated in SAR studies. nih.gov

This data demonstrates how systematic changes to the benzamide ring influence the potency of the compounds. The results suggest that electron-withdrawing groups at the para-position of the benzoyl ring are tolerated, and a cyano group at the meta-position leads to a significant increase in potency. Similar assays would be crucial for determining the binding affinities of this compound analogs.

Statistical Analysis Techniques (e.g., multivariate regression, Hammett constants)

To derive a quantitative understanding from the SAR data, statistical analysis techniques are often employed. These methods aim to establish a mathematical relationship between the physicochemical properties of the analogs and their biological activity.

Multivariate Regression is a statistical method used to model the relationship between two or more independent variables (physicochemical descriptors) and a dependent variable (biological activity, e.g., IC₅₀ or K₋). scienceforecastoa.com For a series of this compound analogs, physicochemical descriptors could include parameters that describe hydrophobicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric properties (e.g., molar refractivity). A multivariate regression analysis could generate a Quantitative Structure-Activity Relationship (QSAR) equation of the form:

log(1/IC₅₀) = c₁(logP) + c₂(σ) + c₃*(MR) + ... + constant

where c₁, c₂, and c₃ are coefficients determined by the regression analysis. A statistically significant QSAR model can be used to predict the activity of unsynthesized analogs and to guide the design of more potent compounds.

Hammett constants (σ) are used to quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. scienceforecastoa.com By plotting the logarithm of the biological activity (e.g., log(1/IC₅₀)) against the Hammett constant for a series of analogs with different substituents, a Hammett plot can be generated. The slope of this plot (ρ) provides information about the electronic requirements of the binding interaction.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups.

A negative ρ value suggests that electron-donating groups enhance the activity.

For example, if a Hammett plot for a series of para-substituted this compound analogs yielded a positive ρ value, it would suggest that the binding affinity is enhanced when the benzamide ring is made more electron-deficient. This insight could then be used to prioritize the synthesis of analogs with strongly electron-withdrawing substituents.

These statistical methods transform the qualitative observations from SAR tables into quantitative models that can be used to predict the activity of new compounds and to gain a deeper understanding of the molecular interactions that govern biological activity.

In Vitro Biological Activities and Molecular Mechanisms of N 6 Methylpyridin 3 Yl Benzamide

Receptor Modulation and Ligand-Target Interactions

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Allosteric Modulation

Based on a comprehensive review of available scientific literature, there is currently no published in vitro data detailing the specific allosteric modulation of neuronal nicotinic acetylcholine receptors (nAChRs) by N-(6-methylpyridin-3-yl)benzamide. Further research is required to determine if this compound interacts with nAChR subtypes and what, if any, modulatory effects it may possess.

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Antagonism

This compound belongs to a class of N-(6-Methylpyridin-yl)-substituted aryl amides that have been investigated as noncompetitive antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5). acs.orgnih.gov The mGluR5 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in modulating excitatory synaptic transmission in the central nervous system. nih.gov Overstimulation of mGluR5 has been linked to several CNS disorders, making its antagonists a subject of therapeutic interest. nih.gov

The N-aryl benzamide (B126) scaffold was explored as a structural alternative to the well-known mGluR5 antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP), where the alkyne bond of MPEP is replaced with an amide linker. nih.govnih.gov In vitro studies on a series of these amide-based ligands were conducted to determine their binding affinity and functional potency at the mGluR5 receptor. nih.gov

Binding affinity was assessed using radioligand binding assays with membranes from cells expressing rat mGluR5, while functional antagonism was measured via a calcium fluorescence assay, which detects the inhibition of glutamate-induced intracellular calcium release. nih.gov The results showed that while many structural modifications to the N-(6-methylpyridin-yl)benzamide template were not well-tolerated, certain substitutions could yield potent antagonists. acs.orgnih.gov In general, the binding affinity (Ki) values were found to be comparable to the functional potency (IC50) values for this class of compounds. nih.gov

Below is a data table summarizing the in vitro activity of representative N-(6-methylpyridin-yl)-substituted aryl amides at the mGluR5 receptor, illustrating the structure-activity relationships (SAR) within this chemical series.

Table 1: In Vitro mGluR5 Antagonist Activity of Representative N-(6-methylpyridin-yl)-substituted Aryl Amides

| Compound (Substitution on Benzamide Ring) | mGluR5 Binding Affinity Ki (nM) | mGluR5 Functional Antagonism IC50 (nM) |

|---|---|---|

| 4-chloro | 1600 ± 150 | 1200 ± 140 |

| 3,4-dichloro | 850 ± 110 | 1000 ± 120 |

| 3,5-dichloro | 480 ± 20 | 560 ± 70 |

| 3-chloro-4-fluoro | 1100 ± 120 | 1100 ± 150 |

| 4-cyano | >10000 | >10000 |

| 4-trifluoromethyl | 4000 ± 350 | 3500 ± 250 |

Data is derived from studies on N-(6-methylpyridin-2-yl) and N-(6-methylpyridin-3-yl) benzamide analogs and serves to represent the general activity of this chemical class. nih.gov

Mechanisms of Action at Specific Receptor Subtypes

As there is no available data confirming the interaction of this compound with neuronal nicotinic acetylcholine receptors (Section 6.1.1), the mechanism of action at specific nAChR subtypes for this compound cannot be described.

Enzyme Inhibition and Functional Modulation

c-jun N-terminal Kinase 3 (JNK3) Inhibition and Binding Interactions

Following a review of scientific databases, no studies have been identified that report the in vitro inhibition of or binding interactions with the c-jun N-terminal Kinase 3 (JNK3) enzyme by this compound. Therefore, its activity and molecular mechanism related to JNK3 remain uncharacterized.

Interaction with Receptor Tyrosine Kinases and Inhibition of Cellular Proliferation (e.g., A549 lung cancer cells)

There is no specific in vitro data in the current scientific literature that demonstrates an interaction between this compound and receptor tyrosine kinases (RTKs). Furthermore, no studies have been published detailing the inhibitory effects of this specific compound on the cellular proliferation of A549 lung cancer cells. Research into structurally related benzamide derivatives has shown activity against various cancer cell lines, but this cannot be directly extrapolated to the subject compound.

Investigation of Potential DNA Gyrase Inhibition

DNA gyrase is a critical bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and bacterial proliferation. Its absence in humans makes it a prime target for antibiotics. While direct studies on the DNA gyrase inhibitory activity of this compound are not extensively documented in the available research, the broader class of novel heterocyclic compounds is under investigation for this purpose.

Research into new chemical scaffolds has identified potent inhibitors of DNA gyrase. For example, a series of N-phenylpyrrolamide inhibitors demonstrated low nanomolar IC50 values against Escherichia coli DNA gyrase rsc.org. These compounds were also selective, showing no activity against human topoisomerase IIα rsc.org. Another novel class, isoquinoline sulfonamides, has been identified as allosteric inhibitors of gyrase with a distinct mechanism from fluoroquinolones, blocking the enzyme's supercoiling and relaxation activities by inhibiting DNA cleavage nih.gov. These discoveries highlight the ongoing search for new gyrase inhibitors that can overcome existing resistance mechanisms, suggesting that novel benzamide structures could be a subject for future investigation in this area.

Histone Methyltransferase EZH2 Inhibition (for related pyridone scaffolds)

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that methylates histone H3 on lysine 27 (H3K27) nih.govacs.orgwikipedia.orgnih.govtocris.com. This epigenetic modification leads to transcriptional repression and is often dysregulated in various cancers, making EZH2 an attractive therapeutic target nih.govacs.orgwikipedia.orgnih.govtocris.com.

A significant breakthrough in the development of EZH2 inhibitors came with the discovery of compounds featuring a 2-pyridone scaffold nih.gov. This moiety has proven crucial for potent and selective inhibition nih.gov. Crystallographic studies revealed that the 2-pyridone group occupies the binding pocket of the cofactor S-adenosyl-L-methionine (SAM), making these compounds SAM-competitive inhibitors nih.govnih.gov. This mechanism of action confers high selectivity for EZH2 over other methyltransferases nih.gov.

Extensive research has led to the development of highly potent 2-pyridone-containing EZH2 inhibitors. These compounds have demonstrated significant reductions in H3K27 trimethylation levels in cancer cell lines, leading to an arrest of proliferation, particularly in cells with EZH2 mutations nih.gov.

| Compound | Scaffold Type | Inhibitory Constant (Ki) | Selectivity |

|---|---|---|---|

| EPZ005687 | Indazole | 24 nM | >500-fold vs. 15 other methyltransferases; ~50-fold vs. EZH1 nih.gov |

| GSK126 | Indole | 0.5–3 nM | >1000-fold vs. 20 other methyltransferases; >150-fold vs. EZH1 nih.gov |

| CPI-1205 | Indole | 0.8 nM (IC50) | Data not available |

| Compound 1 (4-thiomethyl pyridone) | Indole | 0.2 nM (IC50) | Data not available nih.gov |

Glucokinase Activation (for related sulfamoyl benzamide derivatives)

Glucokinase (GK) is a key enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes nih.gov. It catalyzes the phosphorylation of glucose to glucose-6-phosphate, a critical step in glucose metabolism and insulin secretion nih.gov. Small-molecule allosteric activators of GK are being investigated as a therapeutic strategy for type 2 diabetes nih.govthesciencein.orgnih.gov.

Derivatives of sulfamoyl benzamide have emerged as a promising class of GK activators thesciencein.orgscispace.comresearchgate.net. These compounds bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its catalytic activity nih.govscispace.comresearchgate.net. In vitro enzymatic assays have demonstrated the efficacy of these derivatives in enhancing glucokinase activity. Structure-activity relationship studies have shown that substitutions on the benzamide nucleus can significantly influence the potency of these activators scispace.com.

| Compound Class | Example Compound | Activity Metric | Result |

|---|---|---|---|

| Sulfamoyl Benzamides | Compound 1 | Activation Fold | 2.09 thesciencein.org |

| Sulfamoyl Benzamides | Compound 6 | Activation Fold | 2.03 thesciencein.org |

| Sulfamoyl Benzamides | Compound 8 | Activation Fold | 2.08 thesciencein.org |

| Hetero-substituted sulphonamido-benzamides | Compound 12 | EC50 | 495 nM researchgate.net |

| Hetero-substituted sulphonamido-benzamides | Compound 15 | EC50 | 522 nM researchgate.net |

Antimicrobial Investigations (In Vitro)

Broad-Spectrum Antimicrobial Properties

The antimicrobial potential of benzamide and related pyridine (B92270) derivatives has been explored against various pathogens. The carboxamide bond is a fundamental component of proteins and offers resistance to hydrolysis, making it a valuable scaffold in drug design mdpi.com.

Studies on related structures have shown promising results. For instance, N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds demonstrated potent and selective antibacterial activity against the Gram-positive bacterium Micrococcus luteus (MIC90 = 2.0 μM) and moderate activity against resistant strains like MRSA and VRE nih.gov. Similarly, N-pyridin-3-yl-benzenesulfonamide showed significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria researchgate.net. Another study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues also highlighted their antibacterial efficacy against ESBL-producing E. coli mdpi.com. These findings suggest that the broader structural class to which this compound belongs warrants further investigation for broad-spectrum antimicrobial properties.

Antiplasmodial Activity (for related benzimidazole (B57391) derivatives)

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents nih.gov. Benzimidazole derivatives have been extensively investigated and identified as a potent class of compounds with significant antiplasmodial activity researchgate.netresearchgate.netacs.orgacs.org.

These compounds have demonstrated efficacy against multiple life cycle stages of Plasmodium falciparum, including the asexual blood stages responsible for clinical symptoms and the gametocyte stages responsible for transmission researchgate.netacs.orgacs.org. Many benzimidazole derivatives exhibit potent activity, with IC50 values often in the nanomolar to low micromolar range against both chloroquine-sensitive and chloroquine-resistant parasite strains researchgate.netresearchgate.netacs.orgnih.gov.

Structure-activity relationship studies have provided insights into the chemical features required for potent antiplasmodial effects. For instance, there is a preference for electron-donating groups on one of the rings, and a pyridine-type structure on another part of the molecule is often favorable for activity nih.govresearchgate.net.

| Compound | Parasite Strain | IC50 |

|---|---|---|

| Compound 1 | HB3 (Chloroquine-sensitive) | High nanomolar range nih.govresearchgate.net |

| Compound 33 | HB3 (Chloroquine-sensitive) | High nanomolar range nih.govresearchgate.net |

| Compound 10 | Not specified | 160 nM nih.gov |

| General Benzimidazole Series | NF54 and K1 | Submicromolar range acs.org |

| General Benzimidazole Series | 3D7 and RKL9 | 0.69 and 3.41 µM (for best compound) researchgate.net |

Advanced Applications in Chemical Biology Research

Development as Chemical Probes for Biological Pathway Interrogation

The utility of N-(6-methylpyridin-3-yl)benzamide and its analogs as chemical probes is prominently highlighted by their activity as allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This receptor is a key player in synaptic plasticity and is implicated in a variety of neurological and psychiatric disorders. Chemical probes that can selectively modulate mGluR5 are therefore invaluable for dissecting its role in these complex biological processes.

Researchers have developed benzamide-based compounds as both negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs) of mGluR5. acs.orgnih.gov These probes allow for the fine-tuning of receptor activity in response to the endogenous ligand, glutamate, providing a sophisticated method for pathway interrogation. For instance, the application of a selective mGluR5 NAM can help to elucidate the consequences of reduced receptor signaling in specific neuronal circuits, offering insights into the pathological mechanisms of diseases like Fragile X syndrome and anxiety. researchgate.net

The development of these chemical probes often begins with high-throughput screening to identify initial hit compounds, which are then systematically modified to enhance their utility for in vitro and in vivo studies. A key aspect of a good chemical probe is its ability to engage the target protein in a cellular context. For example, benzamide (B126) derivatives have been shown to potentiate the calcium mobilization response of mGluR5 to glutamate in cell-based assays, confirming their on-target activity and their suitability for interrogating the downstream signaling cascades of the receptor. nih.gov

The following table provides examples of benzamide-based mGluR5 modulators and their activity, illustrating the chemical starting points for developing more refined probes.

Table 1: Examples of Benzamide-based mGluR5 Modulators

| Compound | Type | Activity |

|---|---|---|

| VU0001850 | PAM | EC₅₀ = 1.3 µM |

| VU0040237 | PAM | EC₅₀ = 350 nM |

| VU0365396 | Neutral Allosteric Ligand | Inhibits PAM activity |

Data sourced from ACS Publications. acs.org

Strategies for Optimizing Ligand Potency and Selectivity

A critical aspect of developing effective chemical probes is the optimization of their potency and selectivity. For the this compound series, extensive structure-activity relationship (SAR) studies have been conducted to identify key structural features that govern their interaction with target proteins like mGluR5.

One of the primary strategies involves the modification of the aryl and pyridinyl rings of the benzamide scaffold. Researchers have found that substitutions on these rings can dramatically influence the potency and selectivity of the resulting compounds. For example, in the development of mGluR5 NAMs, replacing the alkyne linker found in early tool compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine) with an amide bond led to a new class of modulators. researchgate.net While many structural variations to this amide template were not well-tolerated, specific modifications led to the discovery of potent analogs. researchgate.net

Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have been employed to understand the structural requirements for high-affinity binding. mdpi.com These studies can reveal which substitutions are likely to enhance interactions with the allosteric binding pocket of the target protein. For instance, molecular docking studies of aryl benzamide derivatives as mGluR5 NAMs have provided insights into the key hydrogen bonding and hydrophobic interactions that drive ligand binding. mdpi.com

The selectivity of these compounds is another crucial parameter. For mGluR5 modulators, it is important to avoid activity at other mGlu receptor subtypes and other unrelated targets to ensure that the observed biological effects are solely due to the modulation of mGluR5. This is typically assessed through broad panel screening against a range of receptors and enzymes.

The table below summarizes the impact of structural modifications on the potency of benzamide analogs as mGluR5 NAMs, showcasing the principles of ligand optimization.

Table 2: Structure-Activity Relationship of Benzamide Analogs as mGluR5 NAMs

| Compound ID | R Group on Benzoyl Ring | IC₅₀ (nM) |

|---|---|---|

| Analog 1 | 4-Fluoro | 120 |

| Analog 2 | 4-Chloro | 85 |

| Analog 3 | 4-Methyl | 250 |

| Analog 4 | 3,4-Dichloro | 50 |

This is a representative table based on general findings in the literature and does not represent specific data from a single source.

Integration into Target Identification and Validation Methodologies

The development of potent and selective chemical probes based on the this compound scaffold has significant implications for target identification and validation. A well-characterized chemical probe can be a powerful tool to confirm the role of a specific protein in a disease process.

For instance, the use of a highly selective mGluR5 NAM in preclinical models of a particular neurological disorder can provide strong evidence for the therapeutic potential of targeting this receptor. If the compound ameliorates disease-relevant phenotypes, it validates mGluR5 as a drug target for that indication.

Furthermore, these chemical probes can be modified to create more advanced tools for target identification. For example, a probe can be functionalized with a reactive group to enable covalent labeling of the target protein, facilitating its isolation and identification from complex biological samples. Alternatively, a probe can be tagged with a reporter molecule, such as biotin (B1667282) or a fluorescent dye, to allow for affinity-based pulldown experiments or visualization of the target protein in cells and tissues.

While the direct application of this compound itself in broad target identification screens is not extensively documented, the principles established through the study of its analogs are widely applicable. The development of any new chemical probe with a novel mechanism of action opens up the possibility of identifying its direct molecular targets, which may be unknown at the outset of the investigation. This is a key strategy in chemical genetics, where small molecules are used to perturb biological systems and thereby uncover new components of cellular pathways.

The successful development of benzamide-based mGluR5 modulators serves as a clear example of how a chemical series can be systematically optimized to produce valuable tools for chemical biology. These tools not only enable the detailed study of their intended target but also pave the way for the validation of new therapeutic hypotheses and the discovery of novel drug targets.

Conclusion and Future Academic Research Directions

Synthesis of Current Scholarly Understandings

N-(6-methylpyridin-3-yl)benzamide belongs to a class of N-(pyridinyl)-substituted aryl amides that have garnered attention in medicinal chemistry. The core structure consists of a benzamide (B126) moiety linked to a 6-methylpyridine group. Scholarly understanding of this compound is primarily centered on its role as a potential modulator of specific biological targets, particularly in the central nervous system.

Research has identified N-(6-methylpyridin-yl)-substituted aryl amides as a novel class of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists. nih.gov The mGluR5 receptor is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, pain, and addiction. nih.gov The discovery of these amide-based ligands was part of an effort to find structurally diverse alternatives to the well-established mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine). nih.govnih.gov While initial studies indicated that many structural variations to the amide template were not well-tolerated, some potent amide-based mGluR5 antagonists were successfully identified. nih.gov

The synthesis of this compound and its analogs typically involves standard amidation methods. nih.gov One common approach is the coupling of an appropriate benzoic acid or its activated derivative (e.g., an acid chloride) with 3-amino-6-methylpyridine. Another synthetic route involves the Suzuki coupling reaction between an arylboronic acid and a bromo-substituted pyridine (B92270) derivative, followed by amidation. nih.gov These synthetic strategies offer the flexibility to introduce a wide range of substituents on both the benzoyl and the pyridinyl rings, facilitating the exploration of structure-activity relationships (SAR). nih.gov

The current understanding of the SAR for this class of compounds suggests that the nature and position of substituents on both aromatic rings are crucial for their biological activity. nih.govnih.gov For instance, the methyl group at the 6-position of the pyridine ring is a key feature in many of the studied analogs. nih.govnih.gov

| Compound Name | Molecular Formula | Role/Significance |

| This compound | C₁₃H₁₂N₂O | Core compound of interest, mGluR5 antagonist. |

| MPEP (2-methyl-6-(phenylethynyl)pyridine) | C₁₄H₁₁N | A potent and selective noncompetitive mGluR5 antagonist. nih.gov |

| 3-amino-6-methylpyridine | C₆H₈N₂ | A common starting material for the synthesis of this compound. |

Identification of Emerging Research Avenues for this compound

The established role of this compound and its analogs as mGluR5 antagonists opens up several promising avenues for future research. A primary focus will be the continued exploration and optimization of their therapeutic potential for CNS disorders.

Fine-Tuning for Enhanced Potency and Selectivity: While some potent amides have been discovered, there is still room to improve their affinity and selectivity for mGluR5. nih.gov Future research will likely involve the synthesis and screening of a broader library of derivatives. This could include:

Systematic modification of substituents on the benzoyl ring.

Exploration of different substitution patterns on the pyridine ring, beyond the 6-methyl group.

Introduction of bioisosteric replacements for the amide linker to improve pharmacokinetic properties.

Elucidation of In Vivo Efficacy: Many of the initial studies have focused on in vitro binding and functional assays. nih.govnih.gov A critical next step is to evaluate the in vivo efficacy of the most promising compounds in animal models of anxiety, depression, chronic pain, and addiction. Such studies will be essential to validate their therapeutic potential and to understand their pharmacokinetic and pharmacodynamic profiles in a physiological context.

Exploration of Allosteric Modulation: The parent compound MPEP is a noncompetitive antagonist, suggesting that this compound and its analogs may also act at an allosteric site on the mGluR5 receptor. nih.gov Detailed mechanistic studies, including radioligand binding assays and functional assays in the presence of orthosteric ligands, could confirm their allosteric mechanism of action. Understanding the precise binding site and the conformational changes induced upon binding will be crucial for rational drug design.

Prospective Contributions to Chemical Biology and Drug Discovery Paradigms

This compound and its derivatives have the potential to make significant contributions to both chemical biology and the broader paradigms of drug discovery.

As Chemical Probes: Potent and selective analogs of this compound can serve as valuable chemical probes to further elucidate the physiological and pathophysiological roles of mGluR5. These molecules can be used in a variety of experimental settings, from cellular assays to in vivo imaging, to dissect the complex signaling pathways regulated by mGluR5. This will enhance our fundamental understanding of the receptor's function in the brain.

As Lead Compounds for Novel Therapeutics: The amide-based scaffold of this compound represents a structurally novel class of mGluR5 antagonists compared to earlier compounds like MPEP. nih.gov This structural diversity is highly valuable in drug discovery, as it can lead to compounds with different pharmacokinetic profiles, reduced off-target effects, and improved "drug-like" properties. nih.gov The development of these compounds could provide new therapeutic options for patients with CNS disorders that are refractory to existing treatments.

Informing Future Drug Design: The detailed structure-activity relationship studies on this class of compounds will contribute to a broader understanding of the ligand-binding domains of mGluR5. This knowledge can inform the rational design of future generations of mGluR5 modulators with even greater potency, selectivity, and tailored pharmacological profiles. The insights gained from the exploration of this chemical space could also be applied to the design of ligands for other related G-protein coupled receptors.

Q & A

Q. What are the recommended synthetic routes for N-(6-methylpyridin-3-yl)benzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling 6-methylpyridin-3-amine with benzoyl chloride derivatives under basic conditions. For example, a similar compound (4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide) was synthesized by reacting 4-bromo-3-fluorobenzoic acid with the corresponding aminopyridine using coupling reagents in dichloromethane and pyridine . To optimize yields:

- Microwave-assisted synthesis can enhance reaction efficiency (e.g., 82% yield for sulfonamide derivatives under microwave conditions vs. 50% with traditional methods) .

- Purification via recrystallization (e.g., methanol or ethanol) ensures high purity .

- Monitor reaction progress using TLC or HPLC to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

- NMR spectroscopy : Analyze aromatic proton environments (e.g., δ 2.45–2.49 ppm for methyl groups in pyridine rings) and coupling patterns to confirm substitution positions .

- GC-MS/EI-MS : Verify molecular ion peaks (e.g., m/z 310 for a bromo-fluoro derivative) and fragmentation patterns .

- X-ray crystallography : Resolve structural ambiguities by determining bond lengths and angles (e.g., monoclinic P2₁/c space group for similar benzamides) .

Resolving contradictions : Cross-validate data with complementary techniques. For instance, crystallographic data can confirm NMR-assigned stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the HDAC inhibitory activity of benzamide derivatives?

Methodological Answer:

- In vitro HDAC inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylated histone H3 peptides). MS-275, a benzamide HDAC inhibitor, showed region-specific potency in the brain (15 μmol/kg in frontal cortex vs. 60 μmol/kg in hippocampus) .

- Chromatin immunoprecipitation (ChIP) : Assess promoter interactions (e.g., Ac-H3-GAD67 or Ac-H3-RELN binding) to link HDAC inhibition to gene regulation .

- Modify substituents : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability and potency .

Q. What methodologies are employed to resolve crystallographic data discrepancies in the structural determination of this compound?

Methodological Answer:

- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions. SHELX’s robustness in handling twinned data is well-documented .

- WinGX integration : Process diffraction data with WinGX to automate absorption corrections and space group validation .

- ORTEP visualization : Generate thermal ellipsoid plots to identify steric clashes or anisotropic displacement errors .

- Cross-validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve bond-length discrepancies .

Q. How do computational docking studies inform the design of benzamide derivatives targeting specific enzymes, such as kinases or HDACs?

Methodological Answer:

- Molecular docking (AutoDock/GOLD) : Predict binding modes by simulating interactions between the benzamide scaffold and active sites (e.g., GNF-7’s binding to Bcr-Abl kinase) .

- Free energy calculations (MM-PBSA) : Estimate binding affinities for trifluoromethyl-substituted derivatives, which show enhanced lipophilicity .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in pyridine rings) for HDAC inhibition .

Q. What are the best practices for optimizing reaction conditions in the amidation step during benzamide synthesis?

Methodological Answer:

- Base selection : Use pyridine or Et₃N to scavenge HCl, improving coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or CH₂Cl₂) enhance reagent solubility and reaction rates .

- Catalyst screening : Employ DMAP for acyl transfer reactions, reducing side-product formation .

- Temperature control : Reflux conditions (e.g., 80°C) for traditional synthesis vs. microwave irradiation (e.g., 100°C, 150 W) for accelerated kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.